Taxa-4,11-diene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Taxa-4,11-diene is enzymatically produced from geranylgeranyl pyrophosphate by the enzyme taxadiene synthase . This process involves the cyclization of geranylgeranyl pyrophosphate to form this compound .
Industrial Production Methods: Industrial production of this compound has been achieved using genetically engineered microorganisms. For instance, Saccharomyces cerevisiae has been engineered to produce this compound by integrating multiple copies of the taxadiene synthase gene, resulting in significantly improved yields . Additionally, Escherichia coli has been used for gram-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Taxa-4,11-diene undergoes various chemical reactions, including hydroxylation, oxidation, and cyclization .
Common Reagents and Conditions:
Hydroxylation: This reaction is catalyzed by cytochrome P450 enzymes, converting this compound to taxa-4(20),11(12)-dien-5α-ol.
Major Products: The major products formed from these reactions include taxa-4(20),11(12)-dien-5α-ol and other hydroxylated derivatives, which are crucial intermediates in the biosynthesis of paclitaxel .
Scientific Research Applications
Taxa-4,11-diene has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of taxa-4,11-diene involves its conversion to paclitaxel through a series of enzymatic reactions. Taxadiene synthase catalyzes the cyclization of geranylgeranyl pyrophosphate to form this compound . Subsequent hydroxylation and oxidation reactions, primarily catalyzed by cytochrome P450 enzymes, lead to the formation of baccatin III and eventually paclitaxel . The molecular targets and pathways involved in these reactions include the stabilization of microtubules, which is the primary mechanism by which paclitaxel exerts its anticancer effects .
Comparison with Similar Compounds
Taxa-4(20),11(12)-dien-5α-ol: This compound is a hydroxylated derivative of taxa-4,11-diene and an important intermediate in the biosynthesis of paclitaxel.
Baccatin III: Another key intermediate in the taxane biosynthetic pathway, which is further modified to produce paclitaxel.
Uniqueness: this compound is unique due to its role as the first committed intermediate in the biosynthesis of paclitaxel. Its production and subsequent modifications are critical steps in the pathway, making it a focal point for research and industrial applications .
Properties
IUPAC Name |
(1S,3S,8S)-4,8,12,15,15-pentamethyltricyclo[9.3.1.03,8]pentadeca-4,11-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-14-7-6-11-20(5)12-10-17-15(2)8-9-16(13-18(14)20)19(17,3)4/h7,16,18H,6,8-13H2,1-5H3/t16-,18+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJSECSOXKQMOD-HQRMLTQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3(CCC=C(C3CC(C2(C)C)CC1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]3(CCC=C([C@H]3C[C@@H](C2(C)C)CC1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167621 | |
Record name | Taxadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163594-75-0 | |
Record name | (+)-Taxadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163594-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Taxadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163594750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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